![molecular formula C14H20N2O3 B5666572 1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5666572.png)
1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, including pyrrolidine derivatives, involves intricate chemical reactions that provide a foundation for understanding the synthesis of 1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide. For instance, the literature reports on the antitubercular activity of various hydrazinecarboxamide derivatives, showcasing the importance of structural modifications for enhancing biological activity (M. Asif, 2014).
Molecular Structure Analysis
Understanding the molecular structure is critical for predicting the reactivity and properties of the compound. Benzene-1,3,5-tricarboxamide derivatives have been studied extensively, highlighting the role of molecular structure in supramolecular self-assembly and applications in nanotechnology and biomedicine (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to 1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide can be understood through the study of pyrrolidine derivatives. Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry due to its versatility and biological significance (Giovanna Li Petri et al., 2021).
Physical Properties Analysis
The physical properties of chemical compounds are influenced by their molecular structure. Research on similar compounds provides insights into how structural features affect physical properties. For example, the study of 1-methylcyclopropene offers insights into the effects of small molecular modifications on the physical properties and reactivity of cyclic compounds (S. Blankenship & J. Dole, 2003).
Chemical Properties Analysis
The chemical properties of 1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide can be inferred from studies on related compounds. For instance, the examination of the genotoxicity of 1-ethyl-1-nitrosourea provides valuable information on the reactivity and potential biological interactions of similar ethylating agents (T. Shibuya & K. Morimoto, 1993).
properties
IUPAC Name |
1-ethyl-N-[2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-16-9-11(8-13(16)17)14(18)15-7-6-12-5-4-10(2)19-12/h4-5,11H,3,6-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLALGMPLOXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)NCCC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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